molecular formula C15H21FN4O B2930637 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097899-38-0

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide

Cat. No. B2930637
CAS RN: 2097899-38-0
M. Wt: 292.358
InChI Key: UBOUXOAJUYVRBX-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Structural Analysis

  • Fluorinated Pyrimidines Synthesis : The synthesis of 4-fluoro-6-pentafluoroethyl-5-trifluoromethylpyrimidines was achieved by reacting perfluoro-2-methylpent-2-ene with aceto- and trifluoroacetoamidines. This process highlights the reactivity of the fluorine atom at position 4 in reactions with nucleophilic reagents, demonstrating the compound's potential as a versatile intermediate for further chemical modifications (German et al., 1997).

  • Molecular Dynamics and Quantum Chemical Studies : A study on piperidine derivatives, including a closely related compound, revealed their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these derivatives on different iron surfaces. The study provided insights into the global reactivity parameters and binding energies, indicating the potential industrial applications of these compounds (Kaya et al., 2016).

  • Antituberculosis Agent Structural Characterization : The crystal and molecular structure of a benzimidazole analogue of an antituberculosis drug candidate was reported, offering insights into the structural basis for its antimycobacterial properties. This research underscores the importance of structural characterization in the development of new antituberculosis agents (Richter et al., 2022).

Potential Biological Activities

  • Antimycobacterial Properties : The antimycobacterial evaluation of a benzimidazole analogue related to the chemical structure of interest showed activity against Mycobacterium smegmatis. This study demonstrates the potential therapeutic applications of these compounds in treating tuberculosis, although no activity was found against Mycobacterium abscessus, indicating the specificity of the compound's action (Richter et al., 2022).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O/c1-2-3-4-14(21)17-9-12-5-7-20(8-6-12)15-18-10-13(16)11-19-15/h2,10-12H,1,3-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUXOAJUYVRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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